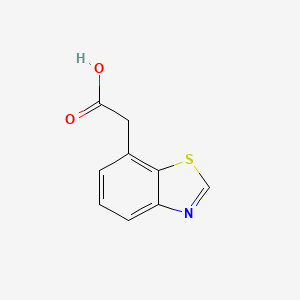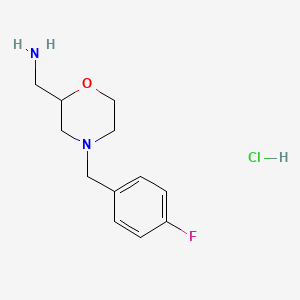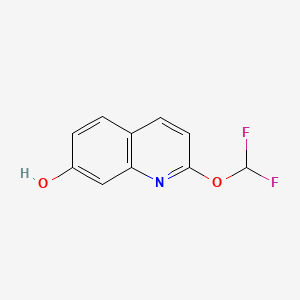
4-Fluoropyridin-3-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Fluoropyridin-3-ol is a fluorinated pyridine derivative with the molecular formula C5H4FNO. This compound is characterized by the presence of a fluorine atom at the fourth position and a hydroxyl group at the third position on the pyridine ring.
Applications De Recherche Scientifique
4-Fluoropyridin-3-ol has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex fluorinated compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a precursor for the development of pharmaceuticals, particularly those targeting the central nervous system.
Industry: this compound is utilized in the production of agrochemicals and specialty chemicals
Mécanisme D'action
Mode of Action
The exact mode of action of 4-Fluoropyridin-3-ol is not fully understood. As a fluorinated pyridine, it likely shares some properties with other pyridine derivatives. Pyridines can act as ligands, binding to various enzymes and receptors, and influencing their activity . The presence of a fluorine atom may enhance the compound’s ability to form stable bonds with its targets, potentially altering their function .
Biochemical Pathways
Pyridine derivatives are known to participate in a wide range of biochemical processes, including signal transduction, enzymatic reactions, and gene expression
Pharmacokinetics
The pharmacokinetic properties of this compound, including its absorption, distribution, metabolism, and excretion (ADME), are not well-studied. As a small, polar molecule, it is likely to be well-absorbed and distributed throughout the body. The presence of a fluorine atom may affect its metabolic stability, as fluorinated compounds are often more resistant to metabolic degradation .
Result of Action
Given its structural similarity to other pyridine derivatives, it may influence a variety of cellular processes, potentially leading to changes in cell signaling, gene expression, or enzymatic activity
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. Factors such as pH, temperature, and the presence of other molecules can affect its stability and reactivity. Additionally, the biological environment within the body, including the presence of various enzymes and transport proteins, can influence its distribution and activity .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-Fluoropyridin-3-ol can be achieved through several methods. One common approach involves the nucleophilic substitution of a chlorine atom in 4-chloro-3-fluoropyridine with a hydroxyl group. This reaction typically requires the use of a strong base such as potassium hydroxide (KOH) under reflux conditions .
Industrial Production Methods: Industrial production of this compound often involves the use of whole cells of Burkholderia sp. MAK1, which can convert pyridine derivatives into their hydroxylated forms. This biocatalytic approach is advantageous due to its regioselectivity and efficiency .
Analyse Des Réactions Chimiques
Types of Reactions: 4-Fluoropyridin-3-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or an aldehyde.
Reduction: The compound can be reduced to form 4-fluoropyridine.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) can be employed for substitution reactions.
Major Products Formed:
Oxidation: 4-Fluoropyridin-3-one
Reduction: 4-Fluoropyridine
Substitution: Various substituted pyridines depending on the nucleophile used.
Comparaison Avec Des Composés Similaires
- 3-Fluoropyridin-4-ol
- 4-Fluoro-3-hydroxypyridine
- 3,4-Difluoropyridine
Comparison: 4-Fluoropyridin-3-ol is unique due to the specific positioning of the fluorine and hydroxyl groups on the pyridine ring. This configuration imparts distinct chemical properties, such as increased stability and altered reactivity, compared to its analogs .
Propriétés
IUPAC Name |
4-fluoropyridin-3-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4FNO/c6-4-1-2-7-3-5(4)8/h1-3,8H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDRZHKUAOGGIPE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC(=C1F)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4FNO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40704434 |
Source


|
| Record name | 4-Fluoropyridin-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40704434 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
113.09 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1060804-45-6 |
Source


|
| Record name | 4-Fluoropyridin-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40704434 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![6-Fluoro-N-methyl-[2,4'-bipyridin]-2'-amine](/img/structure/B580563.png)
![4,6-dichloro-1-methyl-1H-Pyrazolo[3,4-b]pyridine](/img/structure/B580565.png)
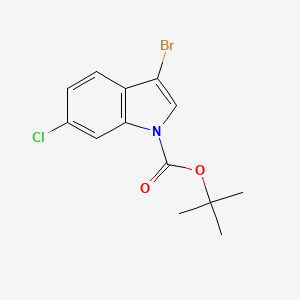

![2-(2-(Benzo[b]thiophen-3-yl)acetamido)thiophene-3-carboxamide](/img/structure/B580571.png)

![8-Boc-2-oxo-3-oxa-1,8-diaza-spiro[5.5]undecane](/img/structure/B580573.png)
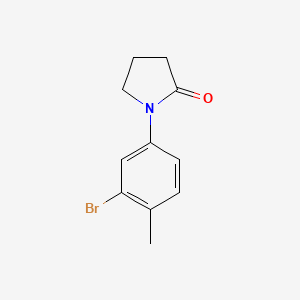
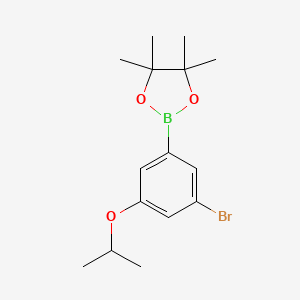
![7-Amino-5-(4-methoxybenzyl)-5H-dibenzo[b,d]azepin-6(7H)-one hydrochloride](/img/structure/B580579.png)
